molecular formula C7H15NO3S B13208206 2,2-Dimethyloxane-4-sulfonamide

2,2-Dimethyloxane-4-sulfonamide

Cat. No.: B13208206
M. Wt: 193.27 g/mol
InChI Key: RYHWAICZCXMPSJ-UHFFFAOYSA-N
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Description

Significance of the Sulfonamide Functional Group in Synthetic Strategies and Chemical Design

The sulfonamide group (-S(=O)₂-NH₂) is a cornerstone in the design of functional molecules, particularly within medicinal chemistry. Its robust chemical nature and specific stereoelectronic properties make it a valuable component in synthetic strategies.

The journey of sulfonamides began with the discovery of their antibacterial properties, leading to the development of the first "sulfa drugs". researchgate.net This marked a revolutionary moment in medicine. Since then, academic and industrial research has vastly expanded the scope of sulfonamide chemistry. researchgate.netfrontiersrj.com Early research focused on derivatives of sulfanilamide, but modern synthetic chemistry has developed sophisticated methods for incorporating the sulfonamide group into a wide array of complex molecules. frontiersrj.com These methods include reactions of amines with sulfonyl chlorides, as well as more advanced metal-catalyzed cross-coupling reactions. researchgate.net The evolution of these synthetic tools has allowed chemists to fine-tune the properties of sulfonamide-containing molecules for various applications. york.ac.uk

The sulfonamide functional group is a prevalent feature in a multitude of chemical structures, extending far beyond its initial antibacterial applications. researchgate.netfrontiersrj.com It is a key pharmacophore in drugs designed to treat a wide range of conditions, including cancer, HIV, inflammation, and viral diseases. york.ac.uknih.govmdpi.com The sulfonamide group can act as a hydrogen bond donor and acceptor, and its geometry allows it to bind effectively to enzyme active sites. vu.nl Its integration into heterocyclic systems, such as in the case of 2,2-Dimethyloxane-4-sulfonamide, is a common strategy in drug discovery to explore new chemical space and biological activities. nih.govnih.gov

Table 1: Examples of Sulfonamide-Containing Drugs and Their Applications

Drug Name Heterocyclic Component Therapeutic Application
Acetazolamide Thiadiazole Diuretic, Anticonvulsant nih.gov
Dorzolamide Thienothiopyran Antiglaucoma nih.gov
Celecoxib Pyrazole Anti-inflammatory
Amprenavir Tetrahydrofuran Antiretroviral (HIV)

The Oxane Ring System: Structural Features and Conformational Dynamics

Six-membered saturated heterocycles, like oxane and its parent carbocycle, cyclohexane, predominantly adopt a chair conformation to minimize angular and torsional strain. In the oxane ring, the replacement of a methylene (B1212753) group with an oxygen atom introduces specific changes. The C-O bond is shorter than a C-C bond, and the C-O-C bond angle is smaller than the C-C-C angle in cyclohexane. These geometric differences slightly alter the ring's puckering. The oxygen atom's lone pairs also influence the molecule's properties, allowing it to act as a hydrogen bond acceptor. The synthesis of tetrahydropyrans can be achieved through various methods, including the intramolecular hydroalkoxylation of hydroxy olefins and Prins cyclizations. organic-chemistry.org

The presence of a gem-dimethyl group at the 2-position of the oxane ring in this compound has significant conformational implications. In a chair conformation, one methyl group will occupy an axial position and the other an equatorial position. The axial methyl group will experience 1,3-diaxial interactions with the axial hydrogens at the C4 and C6 positions, introducing steric strain.

However, the primary influence of the 2,2-dimethyl substitution is the anomeric effect. The presence of an electronegative oxygen atom in the ring can stabilize conformations where an adjacent substituent is axial. More importantly, the gem-dimethyl group can "lock" the conformation of the ring or heavily bias the conformational equilibrium. This is due to the significant steric strain (A-value) associated with placing a methyl group in an axial position. The conformational preference will strongly favor the chair form that minimizes these steric clashes. For the sulfonamide group at the 4-position, there will be a strong preference for it to occupy the equatorial position to avoid its own 1,3-diaxial interactions, which would be even more significant than those of a methyl group.

Table 2: Properties of the Structurally Related Compound 2,2-Dimethyltetrahydropyran-4-one

Property Value
Molecular Formula C₇H₁₂O₂ nih.gov
Molecular Weight 128.17 g/mol nih.gov
IUPAC Name 2,2-dimethyloxan-4-one nih.gov

This data for a related ketone provides a structural reference for the 2,2-dimethyloxane (B1655363) core.

Interdisciplinary Relevance of Compound Design in Advanced Chemical Sciences

The design of a molecule like this compound lies at the intersection of several scientific disciplines. The strategic combination of a sulfonamide group, known for its broad biological activity, with a conformationally constrained heterocyclic ring is a prime example of modern medicinal chemistry design. nih.govmdpi.com Furthermore, the synthesis and characterization of such a novel compound would contribute to the fundamental understanding of physical organic chemistry, particularly in the area of conformational analysis and non-covalent interactions.

Computational chemistry plays a crucial role in this interdisciplinary context. york.ac.uk Predictive modeling can be used to estimate the structural and electronic properties of this compound, including its preferred conformation, bond lengths, and potential for intermolecular interactions. researchgate.netrsc.org This computational insight can guide synthetic efforts and help to rationalize experimental observations, accelerating the discovery process in both materials science and drug development. nih.govnih.gov

Theoretical Considerations for Novel Compound Architectures

The design of new molecules like this compound is heavily influenced by theoretical and computational chemistry. The correlation of physical and chemical properties with a compound's structural features is a key aspect of physical organic chemistry. britannica.com For this specific molecule, several theoretical aspects are of interest:

Intermolecular Interactions: The sulfonamide group's ability to form hydrogen bonds is a key determinant of its potential biological activity. thieme-connect.com Theoretical studies can model how this compound might interact with water or biological macromolecules, providing insights into its solubility and binding potential.

The table below summarizes key theoretical considerations for this novel compound.

Theoretical AspectKey Considerations for this compound
Conformational Analysis Influence of 2,2-dimethyl groups on the oxane ring's chair conformation; determination of the preferred orientation (axial/equatorial) of the 4-sulfonamide group.
Electronic Properties Electron-withdrawing nature of the sulfonamide group and its effect on the oxane ring's reactivity; prediction of spectroscopic properties through computational modeling.
Intermolecular Interactions Hydrogen bonding potential of the sulfonamide group; modeling of interactions with solvent molecules and potential biological targets.

Methodological Advancements in Targeted Compound Synthesis

The synthesis of a specific target molecule like this compound requires a carefully planned multi-step route. pressbooks.pub The process of working backward from the final product to identify suitable starting materials is known as retrosynthetic analysis. pressbooks.pubyoutube.com For this particular molecule, the synthesis would likely involve the construction of the substituted oxane ring followed by the introduction of the sulfonamide group.

Recent advancements have provided a variety of methods for sulfonamide synthesis. The most traditional method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. cbijournal.comresearchgate.net However, modern chemistry has sought milder and more efficient alternatives. researchgate.netorganic-chemistry.org Some of these advanced methods are summarized in the table below.

Synthesis StrategyDescriptionPotential Application for this compound
Classical Sulfonylation Reaction of an amine with a sulfonyl chloride. cbijournal.comresearchgate.netAn amine precursor, 4-amino-2,2-dimethyloxane, could be reacted with a suitable sulfonylating agent.
Oxidative Chlorination In situ generation of a sulfonyl chloride from a thiol, followed by reaction with an amine. organic-chemistry.orgA thiol-containing oxane derivative could be converted to the corresponding sulfonamide in a one-pot reaction.
Metal-Catalyzed Coupling Palladium-catalyzed coupling of an aryl iodide with a sulfur dioxide surrogate, followed by amination. organic-chemistry.orgWhile more common for aryl sulfonamides, this could be adapted for heterocyclic systems.
From Carboxylic Acids A one-pot conversion of aromatic carboxylic acids to sulfonyl chlorides, followed by amination. acs.orgIf a suitable carboxylic acid precursor of the oxane ring is available, this method could be employed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

2,2-dimethyloxane-4-sulfonamide

InChI

InChI=1S/C7H15NO3S/c1-7(2)5-6(3-4-11-7)12(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10)

InChI Key

RYHWAICZCXMPSJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)S(=O)(=O)N)C

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization of 2,2 Dimethyloxane 4 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 2,2-Dimethyloxane-4-sulfonamide, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing deep insights into the molecular backbone and substituent arrangement.

One-Dimensional NMR (¹H, ¹³C) for Backbone and Substituent Assignment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the oxane ring and the dimethyl and sulfonamide substituents. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and sulfur atoms, as well as by the diamagnetic anisotropy of the ring system. The gem-dimethyl groups at the C2 position are expected to be diastereotopic, and thus, may show separate singlet signals. The protons on the oxane ring (at C3, C4, C5, and C6) would present as a complex series of multiplets due to spin-spin coupling.

The ¹³C NMR spectrum provides complementary information, with a distinct signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the oxane ring are particularly informative about the local electronic environment. The C2 carbon, bearing two methyl groups, would appear at a characteristic downfield shift, while the C4 carbon, directly attached to the electron-withdrawing sulfonamide group, is also expected to be significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-CH₃ (axial)~1.20 (s, 3H)~25
C2-CH₃ (equatorial)~1.35 (s, 3H)~30
H3 (axial)~1.80 (m, 1H)~35
H3 (equatorial)~2.10 (m, 1H)
H4~3.50 (m, 1H)~60
H5 (axial)~1.90 (m, 1H)~38
H5 (equatorial)~2.20 (m, 1H)
H6 (axial)~3.80 (m, 1H)~70
H6 (equatorial)~4.10 (m, 1H)
SO₂NH₂~7.50 (br s, 2H)-

Note: Predicted values are based on standard chemical shift increments and data from structurally related compounds. Actual experimental values may vary.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional NMR experiments are indispensable for establishing the precise connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. nih.govnih.gov Cross-peaks in the COSY spectrum would confirm the connectivity of the protons on the oxane ring, for instance, between H3 and H4, H4 and H5, and H5 and H6.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. nih.govresearchgate.net This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal at ~3.50 ppm would show a correlation to the carbon signal at ~60 ppm, confirming their direct bond at the C4 position.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.govnih.gov HMBC is crucial for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, the protons of the C2-methyl groups would show correlations to the C2 and C3 carbons, while the H4 proton would show correlations to C3, C5, and potentially to the sulfur atom of the sulfonamide group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. libretexts.org This is particularly valuable for determining the stereochemistry and conformational preferences of the oxane ring. For example, strong NOE cross-peaks between axial protons on the same face of the ring (e.g., H3ax, H5ax) would be expected.

Advanced NMR Techniques for Conformational Preferences of the Oxane Ring

The oxane ring in this compound is expected to adopt a chair conformation to minimize steric strain. The conformational equilibrium can be further investigated using advanced NMR techniques such as variable temperature NMR studies and the analysis of vicinal coupling constants (³JHH). The magnitude of these coupling constants can provide quantitative information about the dihedral angles between adjacent protons, which in turn reflects the ring's conformation. Theoretical calculations can complement these experimental findings to provide a more detailed picture of the conformational landscape. nih.govchemicalbook.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound. This measurement allows for the unambiguous determination of its molecular formula, C₇H₁₅NO₃S, by comparing the experimental mass to the calculated mass with a high degree of accuracy.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways for sulfonamides would be expected. nih.govresearchgate.net Common fragmentation patterns include the loss of the SO₂NH₂ group, cleavage of the oxane ring, and loss of the dimethyl groups.

Table 2: Predicted Fragmentation Pattern for this compound in MS/MS

m/z of Fragment Ion Proposed Structure/Loss
193[M+H]⁺ (Molecular Ion)
178[M+H - CH₃]⁺
114[M+H - SO₂NH₂]⁺
96[M+H - SO₂NH₂ - H₂O]⁺
80[SO₂NH₂]⁺
58[C₄H₁₀]⁺ (from loss of the rest of the ring)

Note: The fragmentation pattern is predictive and based on general fragmentation rules for sulfonamides and cyclic ethers.

By combining the detailed information from both advanced NMR spectroscopy and mass spectrometry, a complete and unambiguous structural elucidation of this compound can be achieved. This comprehensive analytical approach is essential for the definitive characterization of novel chemical compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups within a molecule by probing its vibrational modes. nih.gov For this compound, the spectra would be a composite of the vibrational modes originating from the sulfonamide group and the 2,2-dimethyloxane (B1655363) ring.

Vibrational Modes Associated with the Sulfonamide Group and Oxane Ring

The sulfonamide group (-SO₂NH₂) gives rise to several characteristic vibrational bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent, typically appearing in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. jst.go.jp The S-N stretching vibration is expected in the 940-900 cm⁻¹ range. The N-H stretching vibrations of the primary sulfonamide would produce bands around 3370-3250 cm⁻¹. nih.govkau.edu.sa

The oxane ring, a saturated six-membered ether, contributes characteristic C-H and C-O stretching and bending vibrations. The C-H stretching vibrations from the methyl and methylene (B1212753) groups on the ring are anticipated in the 3000-2850 cm⁻¹ region. docbrown.info The C-O-C asymmetric stretching vibration of the ether linkage within the oxane ring typically results in a strong absorption band in the 1150-1070 cm⁻¹ range. The gem-dimethyl group at the 2-position would exhibit characteristic bending vibrations, often seen around 1380 cm⁻¹ and 1365 cm⁻¹. docbrown.info

Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound

Functional Group Vibrational Mode Predicted IR Wavenumber (cm⁻¹) Predicted Raman Wavenumber (cm⁻¹)
Sulfonamide (-SO₂NH₂)Asymmetric SO₂ Stretch1370 - 1330 (Strong)1370 - 1330 (Weak)
Symmetric SO₂ Stretch1180 - 1160 (Strong)1180 - 1160 (Strong)
S-N Stretch940 - 900 (Medium)940 - 900 (Medium)
N-H Stretch3370 - 3250 (Medium)3370 - 3250 (Medium)
NH₂ Scissoring1640 - 1550 (Medium)Variable
Oxane Ring & MethylC-H Stretch (CH₂, CH₃)3000 - 2850 (Strong)3000 - 2850 (Strong)
C-O-C Asymmetric Stretch1150 - 1070 (Strong)1150 - 1070 (Weak)
CH₂/CH₃ Bending1480 - 1365 (Variable)1480 - 1365 (Variable)
C-(CH₃)₂ Bending~1380 & ~1365 (Medium)~1380 & ~1365 (Medium)

Note: This table is predictive and based on characteristic group frequencies from spectroscopic literature. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structural Determination

Absolute Configuration and Conformation in Crystalline State

The this compound molecule is chiral due to the stereocenter at the C4 position of the oxane ring. X-ray crystallography of a single crystal grown from an enantiomerically pure sample could determine its absolute configuration. The oxane ring would likely adopt a chair conformation, which is the most stable conformation for six-membered rings, to minimize steric strain. The bulky sulfonamide group and the methyl groups would occupy positions that minimize steric hindrance, with the sulfonamide group likely preferring an equatorial position. The conformation of the sulfonamide group itself, defined by the torsion angles around the C-S and S-N bonds, would also be determined. nih.govmdpi.com

Intermolecular Interactions and Crystal Packing

Table 2: Predicted Crystallographic Parameters for this compound

Parameter Predicted Value / Feature
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupDependent on chirality and packing (e.g., P2₁/c for racemate)
Key ConformationOxane ring in chair conformation
Dominant Intermolecular InteractionN-H···O=S hydrogen bonds
Packing MotifFormation of hydrogen-bonded chains or dimers

Note: This table presents expected features based on crystallographic studies of similar small organic molecules and sulfonamides. nih.govresearchgate.net

Computational and Theoretical Investigations of 2,2 Dimethyloxane 4 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, typically using Density Functional Theory (DFT) methods, are the standard approach for investigating the properties of a molecule like 2,2-dimethyloxane-4-sulfonamide. mdpi.comresearchgate.netindexcopernicus.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic structure provides fundamental insights into a molecule's reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack.

LUMO: Represents the orbital to which an electron is most likely to be accepted, indicating regions susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates the molecule is more reactive. researchgate.net

For related sulfonamide derivatives, DFT calculations have been successfully used to determine these parameters and correlate them with the compounds' observed chemical behavior. researchgate.netekb.eg A hypothetical data table for this compound, which would be populated by such a study, is presented below.

Table 1: Hypothetical Electronic Properties of this compound (Note: These values are for illustrative purposes only and are not based on actual calculations.)

Parameter Value (eV) Description
HOMO Energy - Energy of the Highest Occupied Molecular Orbital
LUMO Energy - Energy of the Lowest Unoccupied Molecular Orbital

Computational methods can predict the thermodynamic properties of a molecule, providing information on its stability. researchgate.net Calculations would determine key values such as the enthalpy of formation, Gibbs free energy of formation, and entropy. These energetic profiles are crucial for understanding the molecule's stability relative to other isomers or conformers and for predicting the feasibility of chemical reactions.

Quantum chemical calculations are a powerful tool for predicting the spectroscopic signatures of a molecule, which can aid in its experimental identification and structural elucidation.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei. These predictions are based on calculating the magnetic shielding tensors for each atom in the optimized molecular geometry. Comparing calculated spectra with experimental data helps confirm the structure. chemicalbook.comchemicalbook.com

IR (Infrared): IR spectra can be simulated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending). These theoretical spectra are invaluable for assigning the absorption bands observed in experimental IR spectroscopy. researchgate.netdocbrown.info For sulfonamides, characteristic peaks include S=O and N-S stretching vibrations. researchgate.net

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict electronic transitions. researchgate.net The results provide the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands in a UV-Vis spectrum.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: These values are for illustrative purposes only and are not based on actual calculations.)

Spectroscopy Type Parameter Predicted Value
¹H NMR Chemical Shift (ppm) -
¹³C NMR Chemical Shift (ppm) -
IR Vibrational Frequency (cm⁻¹) -

Conformational Analysis of the 2,2-Dimethyloxane (B1655363) Ring

The 2,2-dimethyloxane ring, like cyclohexane, is not planar and exists in various conformations, with the chair conformation typically being the most stable. youtube.comyoutube.com Computational analysis is essential to understand the energetic landscape of these conformations.

The oxane ring can undergo a "ring flip," interconverting between two chair conformations. youtube.com Computational modeling can map the potential energy surface for this process.

Energy Minima: These correspond to the stable chair conformations. The calculations would identify the lowest energy (most stable) conformer.

Transition States: The ring inversion process passes through higher-energy transition states, such as the half-chair, and intermediates like the twist-boat and boat conformations. youtube.com Calculating the energy of these transition states allows for the determination of the energy barrier for the ring flip.

The presence and orientation of the sulfonamide group at the C4 position significantly influence the conformational equilibrium of the oxane ring. The substituent can occupy either an axial or an equatorial position.

Table 3: Hypothetical Conformational Energy Profile (Note: These values are for illustrative purposes only and are not based on actual calculations.)

Conformer/State Substituent Position Relative Energy (kJ/mol)
Chair 1 Equatorial-SO₂NH₂ -
Chair 2 Axial-SO₂NH₂ -

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. By simulating the interactions of this compound with its environment over time, researchers could gain profound insights into its dynamic properties.

Solvent Effects on Molecular Conformation

The choice of solvent can significantly influence the conformational preferences of a molecule. MD simulations would allow for a systematic investigation of how different solvent environments, from polar protic solvents like water to nonpolar aprotic solvents, affect the structure of this compound. By analyzing the radial distribution functions, researchers could understand the solvation shell structure around the molecule. Furthermore, the number and lifetime of hydrogen bonds formed between the sulfonamide group and protic solvent molecules could be quantified, offering critical insights into the solvent's role in stabilizing specific conformations.

Reaction Mechanism Modeling for Synthesis and Derivatization

Computational modeling plays a crucial role in understanding and optimizing chemical reactions. For this compound, this would involve a deep dive into the mechanisms of its formation and subsequent chemical modifications.

Transition State Elucidation for Key Synthetic Steps

The synthesis of this compound would likely involve several key chemical transformations. Using quantum mechanics (QM) methods, such as Density Functional Theory (DFT), researchers could map out the potential energy surface for each reaction step. This would allow for the identification and characterization of the transition state structures—the high-energy intermediates that govern the reaction rate. By calculating the activation energies for these steps, the most energetically favorable reaction pathway could be determined, providing valuable information for optimizing reaction conditions to improve yield and reduce byproducts.

Catalytic Cycle Modeling for Assisted Transformations

Many organic reactions are facilitated by catalysts that lower the activation energy and provide an alternative reaction pathway. If the synthesis or derivatization of this compound involves catalysis, computational modeling could be used to elucidate the entire catalytic cycle. This would involve identifying all intermediate species and transition states involved in the catalyst's interaction with the reactants. Understanding the energetics and geometries of these steps would provide a molecular-level understanding of the catalyst's function, paving the way for the design of more efficient and selective catalysts for the transformation of this specific sulfonamide.

Chemical Reactivity and Derivatization of 2,2 Dimethyloxane 4 Sulfonamide

Reactions at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is nucleophilic, although its reactivity is attenuated by the two adjacent electron-withdrawing sulfonyl oxygens. Nevertheless, it serves as a key site for various chemical transformations.

N-Alkylation and N-Acylation Reactions

The sulfonamide NH₂ group can be functionalized through alkylation and acylation to generate N-substituted derivatives.

N-Alkylation: The introduction of an alkyl group onto the sulfonamide nitrogen can be accomplished through several methods. A common approach involves the use of alcohols as alkylating agents in the presence of a catalyst. This "borrowing hydrogen" or "hydrogen autotransfer" methodology is advantageous as it uses readily available alcohols and releases water as the only byproduct. For instance, manganese or iridium-based catalysts have been shown to be effective for the N-alkylation of a range of sulfonamides. acs.orgrsc.org The reaction typically involves the in-situ oxidation of the alcohol to an aldehyde, condensation with the sulfonamide, and subsequent reduction of the resulting imine. Another strategy involves treating the sulfonamide with an alkylating agent after deprotonation with a base. nih.gov

N-Acylation: Acylation of the sulfonamide nitrogen leads to the formation of N-acylsulfonamides, a class of compounds with significant biological activities. While traditional methods often employ harsh reagents like acid chlorides or anhydrides, modern approaches utilize milder coupling agents. researchgate.net N-acylbenzotriazoles, for example, serve as efficient, neutral N-acylating reagents for sulfonamides. researchgate.netsemanticscholar.org This reaction proceeds by activating the sulfonamide with a base, such as sodium hydride, followed by reaction with the N-acylbenzotriazole to yield the desired product. researchgate.net

Table 1: General Conditions for N-Alkylation and N-Acylation of Sulfonamides

Transformation Reagents & Conditions Product Type
N-Alkylation Alcohol, Mn(I) or Ir(I) catalyst, Base (e.g., K₂CO₃), High Temperature N-Alkylsulfonamide

| N-Acylation | N-Acylbenzotriazole, Base (e.g., NaH), Anhydrous Solvent (e.g., THF) | N-Acylsulfonamide |

Formation of Sulfonylated Derivatives and Heterocycles

The sulfonamide functional group is a versatile precursor for the synthesis of more complex structures, including various heterocyclic systems. The nitrogen atom can act as a nucleophile or be incorporated into a new ring system during cyclization reactions. nih.govmdpi.com

The reaction of sulfonamides with suitable bifunctional electrophiles can lead to the formation of a wide array of nitrogen-containing heterocycles. For instance, successive reactions involving the sulfonamide nitrogen can lead to the construction of hydantoin (B18101) or pyrimidine (B1678525) rings. nih.govmdpi.com These synthetic strategies often involve an initial N-functionalization followed by an intramolecular cyclization step.

Furthermore, the sulfonamide moiety itself can be elaborated. Reaction with a second sulfonyl chloride under basic conditions can lead to the formation of a disulfonimide, R-SO₂-NH-SO₂-R'. The synthesis and reactivity of such compounds have been explored, revealing that they can undergo further transformations, such as "transdisulfonimidation" reactions. nih.gov

Metalation and Subsequent Functionalization

Direct deprotonation of the sulfonamide N-H bond with a strong base generates a sulfonamide anion. This anion is a potent nucleophile that can react with various electrophiles. While C-H metalation adjacent to a sulfonamide group is a well-established strategy for functionalizing aromatic rings (Directed ortho Metalation or DoM), the direct metalation of the N-H bond is a fundamental step in many of its reactions. researchgate.net

The resulting N-anion can be subsequently functionalized by alkyl, acyl, or sulfonyl halides. Moreover, sulfonamides can form complexes with various metals, where the nitrogen and oxygen atoms of the sulfonamide group act as ligands. nih.gov These metal complexes can exhibit unique chemical properties and reactivities compared to the parent sulfonamide. For example, metal complexes with sulfonamides have been investigated for their ability to inhibit biofilm formation in bacteria. nih.gov

Reactions Involving the Oxane Ring

The 2,2-dimethyloxane (B1655363) ring is a six-membered saturated heterocycle, also known as a tetrahydropyran (B127337) derivative. This ring is generally stable and less reactive than smaller, more strained cyclic ethers like oxiranes or oxetanes. researchgate.net Reactions involving the cleavage or functionalization of the oxane ring typically require activation with acidic catalysts or the use of potent reagents.

Ring-Opening and Ring-Expansion Reactions

The cleavage of the oxane ring requires breaking a carbon-oxygen bond. Such ring-opening reactions are generally promoted by strong Brønsted or Lewis acids, which coordinate to the ether oxygen and make the adjacent carbon atoms more susceptible to nucleophilic attack. researchgate.net The reaction of a substituted tetrahydropyran with a nucleophile under acidic conditions can lead to a variety of ring-opened products, depending on the nucleophile and reaction conditions. For example, treatment with thiols in the presence of a Lewis acid can result in products from electrophilic ring-opening.

The regioselectivity of the ring-opening would be influenced by the substitution pattern on the oxane ring. In 2,2-Dimethyloxane-4-sulfonamide, the presence of the gem-dimethyl group at the C2 position would sterically hinder nucleophilic attack at C6 and could influence the reaction pathway if cleavage were to occur.

Ring-expansion reactions are not common for stable, six-membered rings like oxane under typical conditions. Such transformations are more characteristic of highly strained three- or four-membered rings.

Functionalization of Positions Adjacent to the Oxane Oxygen

Direct C-H functionalization of the methylene (B1212753) carbons (C6) adjacent to the oxane oxygen is a challenging transformation. The C-H bonds in a saturated ether are typically unreactive. Such reactions would likely necessitate the use of highly reactive species generated under harsh conditions, for example, through radical-based chemistry. These methods often suffer from a lack of selectivity, potentially leading to a mixture of products. Without activating groups on the oxane ring, achieving selective functionalization at these positions remains a significant synthetic hurdle.

Oxidation and Reduction of the Oxane Ring

There is no available scientific literature that specifically investigates the oxidation or reduction of the oxane ring within the this compound molecule. In the absence of experimental data, a detailed discussion of reaction conditions, potential catalysts, and resulting products is not possible.

Exploration of Chiral Derivatives from this compound

The synthesis of chiral derivatives from this compound has not been described in the accessible scientific literature. As a result, information regarding diastereoselective and enantioselective transformations or the use of this compound in creating chiral sulfonamide-containing scaffolds is unavailable.

Diastereoselective and Enantioselective Transformations

No studies concerning the diastereoselective or enantioselective reactions of this compound have been found. Research in this area would be necessary to understand how the existing stereochemistry of the molecule could influence the formation of new stereocenters.

Synthesis of Chiral Sulfonamide-Containing Scaffolds

There is no information available on the use of this compound as a starting material for the synthesis of more complex chiral scaffolds containing a sulfonamide group.

Advanced Applications in Chemical Science Excluding Prohibited Areas

Application as a Ligand in Coordination Chemistry

There is no available scientific literature on the use of 2,2-Dimethyloxane-4-sulfonamide as a ligand in coordination chemistry.

No studies detailing the complexation of this compound with metal ions have been published.

The potential for this compound to act as a chiral ligand in asymmetric catalysis has not been explored in any published research.

Integration into Advanced Materials

There is no research on the integration of this compound into advanced materials.

No literature exists describing the incorporation of this compound into helical polymers or other framework materials.

The self-assembly properties or its use in constructing supramolecular architectures have not been documented.

There are no published reports on the application of this compound in the design of chemical sensors or chemoresponsive materials.

Role as a Chemical Probe in Biochemical Systems (Mechanistic Studies, not clinical)

No published studies were identified that specifically utilize this compound as a chemical probe for biochemical investigations. Research in this area would be novel and could provide valuable insights into biological processes.

Investigations of Enzyme Inhibition Mechanisms at a Molecular Level

There is no available research detailing the use of this compound in the investigation of enzyme inhibition mechanisms. The sulfonamide functional group is a well-known pharmacophore that can interact with the active sites of various enzymes, particularly metalloenzymes containing zinc, such as carbonic anhydrases. rsc.orgnih.gov Typically, the sulfonamide group coordinates to the zinc ion, displacing a water molecule or hydroxide (B78521) ion and thereby blocking the enzyme's catalytic activity. rsc.orgnih.gov Future molecular modeling and in vitro enzymatic assays would be necessary to determine if this compound exhibits any inhibitory activity and to elucidate the specific molecular interactions involved.

Studies on Protein-Ligand Binding Interactions

Specific studies on the protein-ligand binding interactions of this compound have not been reported. The binding of sulfonamide-containing ligands to proteins is a critical area of study in drug discovery and chemical biology. nih.govchemrxiv.org Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry (ITC) are often employed to characterize these interactions at an atomic level. nih.govchemrxiv.org Such studies on this compound could reveal its binding affinity and selectivity for various protein targets, which is essential for its potential development as a chemical tool.

Modulation of Biochemical Pathways for Research Purposes

There is no documented use of this compound for the modulation of biochemical pathways in a research context. Sulfonamides can influence various cellular pathways by inhibiting key enzymes. nih.gov For example, by inhibiting carbonic anhydrase, certain sulfonamides can alter pH homeostasis and ion transport. nih.gov Research would be required to ascertain whether this compound can permeate cells and interact with intracellular targets to modulate specific signaling or metabolic pathways.

Potential in Catalyst Design and Development

The potential of this compound in the design and development of catalysts has not been explored in the current scientific literature.

Organocatalysis with Sulfonamide-Based Catalysts

No studies have been published on the use of this compound in organocatalysis. However, sulfonamide derivatives have been successfully employed as hydrogen-bond donors in bifunctional organocatalysts. rsc.org These catalysts can activate substrates through hydrogen bonding, facilitating a variety of asymmetric transformations with high enantioselectivity. rsc.org The structural features of this compound, including the sulfonamide group and the oxane ring, could potentially be harnessed in the design of novel organocatalysts for stereoselective reactions.

Phase Transfer Catalysis Applications

The application of this compound in phase transfer catalysis has not been reported. Phase transfer catalysts are agents that facilitate the migration of a reactant from one phase into another where the reaction occurs. While certain sulfonamide structures could potentially act as phase transfer catalysts, for instance, by forming lipophilic ion pairs with reagents, no such activity has been investigated or demonstrated for this compound.

Future Research Directions and Perspectives

Development of Green Chemistry Approaches for Synthesis

The synthesis of novel molecules like 2,2-Dimethyloxane-4-sulfonamide presents an opportunity to employ and advance the principles of green chemistry. Future research in this area would likely focus on minimizing environmental impact and maximizing efficiency. Key areas of investigation could include the use of biocatalysis, where enzymes are used to perform specific chemical transformations under mild conditions. For instance, the stereoselective synthesis of the oxane ring could be a target for enzymatic resolution or desymmetrization reactions.

Another avenue of exploration is the use of renewable starting materials. Research could be directed towards deriving the carbon skeleton of the oxane ring from biomass-derived feedstocks. Additionally, the development of catalytic methods that avoid the use of stoichiometric, and often hazardous, reagents would be a significant focus. This could involve employing earth-abundant metal catalysts for the key bond-forming reactions in the synthesis of this compound. The use of alternative, greener solvent systems, such as supercritical fluids or ionic liquids, would also be a critical aspect of this research to reduce the environmental footprint of the synthetic process.

Exploration of Novel Reactivity Patterns

Understanding the inherent reactivity of this compound is fundamental to unlocking its potential applications. Future research would likely investigate the chemical transformations of both the oxane ring and the sulfonamide moiety. For the oxane ring, studies could explore ring-opening reactions under various conditions to generate functionalized linear ethers. The presence of the dimethyl groups at the 2-position could influence the regioselectivity of such reactions, offering a point of interest for mechanistic studies.

The sulfonamide group presents a versatile handle for a range of chemical modifications. Research could focus on N-functionalization to introduce diverse substituents, potentially modulating the compound's physicochemical properties. Furthermore, the development of novel catalytic cross-coupling reactions involving the sulfonamide group as a directing group or a coupling partner would be a fertile area of research. The interplay between the oxane ring and the sulfonamide group could also lead to unique intramolecular reactions, providing access to complex molecular architectures.

Computational Drug Discovery and Design Methodologies

In the absence of extensive experimental data, computational methods offer a powerful tool for the initial assessment of the therapeutic potential of this compound. Future research in this domain would heavily rely on theoretical frameworks and virtual screening techniques. Molecular docking studies could be employed to predict the binding affinity and mode of interaction of this compound with a wide array of biological targets. This would involve creating a 3D model of the compound and computationally placing it into the binding sites of various proteins to identify potential molecular targets.

Pharmacophore modeling is another valuable approach. By identifying the key structural features of this compound responsible for potential biological activity, virtual libraries of compounds could be screened to identify other molecules with similar features. Furthermore, quantum mechanical calculations could be utilized to understand the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals, which are crucial for its reactivity and interaction with biological systems. These computational studies would guide the prioritization of this compound for further experimental investigation.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound could be a prime example of this synergy. ML models could be trained on existing databases of compounds with similar structural features to predict various properties of this compound, such as its solubility, toxicity, and metabolic stability. This predictive capability would significantly accelerate the drug discovery and development process by identifying potential liabilities early on.

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase isoforms). Validate with experimental IC₅₀ values .
  • MD Simulations : Assess stability of ligand-protein complexes in aqueous environments over 100-ns trajectories using GROMACS .

How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

Basic Research Question

  • Accelerated Stability Studies :
    • pH Stability : Incubate compound in buffers (pH 2–10) at 25°C and 40°C for 48 hours. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .
    • Thermal Stability : TGA/DSC analysis to determine decomposition temperatures. Store samples at −20°C for long-term stability .

What strategies are recommended for scaling up the synthesis of this compound while maintaining regioselectivity?

Advanced Research Question

  • Flow Chemistry : Continuous-flow reactors improve heat transfer and reduce side reactions (e.g., over-sulfonylation) .
  • Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

How can researchers assess the biological activity of this compound against enzyme targets?

Basic Research Question

  • Enzyme Inhibition Assays :
    • Carbonic Anhydrase Inhibition : Measure IC₅₀ using stopped-flow CO₂ hydration assay (pH 7.4, 25°C) .
    • Kinetic Analysis : Determine KiK_i values via Lineweaver-Burk plots under varying substrate concentrations .
  • Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK293) to evaluate therapeutic index .

What analytical techniques are critical for characterizing polymorphic forms of this compound?

Advanced Research Question

  • PXRD : Compare diffraction patterns with Cambridge Structural Database entries to identify polymorphs .
  • Solid-State NMR : Differentiate between crystalline and amorphous forms using 13^13C cross-polarization magic-angle spinning (CP/MAS) .
  • Hot-Stage Microscopy : Monitor phase transitions during heating (25–300°C) to map polymorph stability .

How should researchers address discrepancies in reported solubility data for this compound?

Advanced Research Question

  • Standardized Protocols : Follow OECD 105 guidelines for shake-flask method in water, DMSO, and ethanol at 25°C .
  • QSAR Modeling : Predict solubility using Abraham solvation parameters or COSMO-RS .
  • Interlaboratory Validation : Collaborate with multiple labs to harmonize measurement conditions and reduce variability .

What are the best practices for safe handling and waste disposal of this compound in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste Management : Neutralize sulfonamide residues with 10% NaOH before disposal in designated organic waste containers .
  • Spill Protocol : Absorb spills with vermiculite, place in sealed containers, and label for incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.